Sekikaic acid

Übersicht

Beschreibung

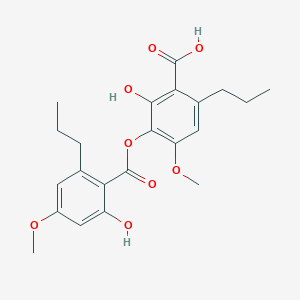

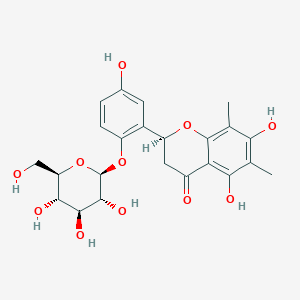

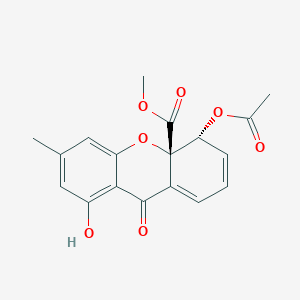

Sekikaic acid is a phenolic lichen metabolite found in H. obscurata and has diverse biological activities . It is an organic compound in the structural class of chemicals known as depsides and is found in some lichens .

Synthesis Analysis

Sekikaic acid is a fairly common lichen product in Ramalina and Cladonia, both genera of lichen-forming fungi . It is a m-depside corresponding to the esterification of two divaricatinic acid units .

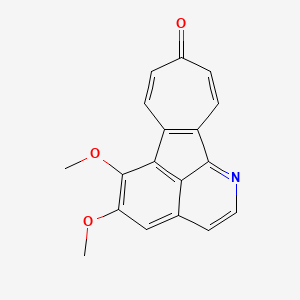

Molecular Structure Analysis

The molecular formula of Sekikaic acid is C22H26O8 . It exists as colourless rectangular prisms or rhombic plates .

Chemical Reactions Analysis

An ethanolic solution of Sekikaic acid reacts with iron (III) chloride to produce a violet colour . Its ultraviolet spectrum has three peaks of maximum absorption (λ max) at 219, 263, and 303 nm .

Physical And Chemical Properties Analysis

In its purified form, Sekikaic acid exists as colourless rectangular prisms or rhombic plates . Its molecular formula is C22H26O8 and it has a melting point of 150–151 °C (302–304 °F) .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Sekikaic acid has been demonstrated to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Enzyme Inhibition

Sekikaic acid has been shown to inhibit the enzymes α-glucosidase and α-amylase . These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia, a condition that can lead to diabetes if not controlled.

Hypoglycemic Activity

Sekikaic acid has hypoglycemic activity . This means it can lower blood sugar levels, which can be beneficial for people with diabetes or those at risk of developing the disease.

Lipid-Lowering Activity

Sekikaic acid has lipid-lowering activity . This means it can reduce levels of certain types of fat in the blood, including cholesterol and triglycerides. This can help prevent heart disease and stroke.

Glucosidase Inhibitory and Radical Scavenging

Sekikaic acid has been reported to have α- and β-glucosidase inhibitory and radical scavenging potential . This means it can inhibit the enzymes that break down complex sugars and starches into glucose, and it can neutralize harmful free radicals in the body.

Protection Against Viral Infections

Research has shown that sekikaic acid can protect cells from infection-induced damage . This suggests that it could potentially be used as a treatment for viral infections.

Wirkmechanismus

Target of Action

Sekikaic acid primarily targets the GACKIX domain of the coactivator CBP/p300 . It also acts as an α-glucosidase and α-amylase inhibitor . These targets play crucial roles in various biological processes, including transcription initiation and carbohydrate metabolism.

Mode of Action

Sekikaic acid interacts with its targets in a unique way. It effectively targets the dynamic binding interfaces of the GACKIX domain of the coactivator CBP/p300 . As an α-glucosidase and α-amylase inhibitor, it interferes with the breakdown of complex carbohydrates into glucose, thus playing a role in managing blood sugar levels .

Biochemical Pathways

The interaction of sekikaic acid with the GACKIX domain affects the transcription initiation process . By inhibiting α-glucosidase and α-amylase, sekikaic acid impacts the carbohydrate metabolism pathway, specifically the breakdown and absorption of carbohydrates in the digestive tract .

Pharmacokinetics

Its ability to significantly reduce ldl, total cholesterol, and total glyceride levels suggests that it is well-absorbed and distributed in the body .

Result of Action

Sekikaic acid’s action results in several molecular and cellular effects. It significantly reduces LDL, total cholesterol, and total glyceride levels . Furthermore, it causes pancreatic beta cell regeneration , which is crucial for insulin production and thus, blood sugar regulation.

Zukünftige Richtungen

Lichens and their secondary metabolites have been recognized for their manifold biological properties, but their pharmaceutical potential has not been fully explored due to their slow-growing nature and difficulties in their artificial cultivation . Many researchers are still working hard to discover and identify the novel lead compounds from lichens .

Eigenschaften

IUPAC Name |

2-hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-5-7-12-9-14(28-3)11-15(23)17(12)22(27)30-20-16(29-4)10-13(8-6-2)18(19(20)24)21(25)26/h9-11,23-24H,5-8H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHXGYQLOSNELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sekikaic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

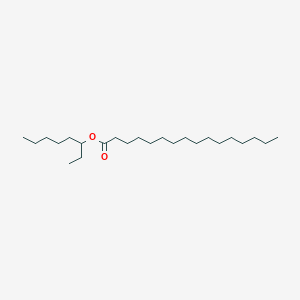

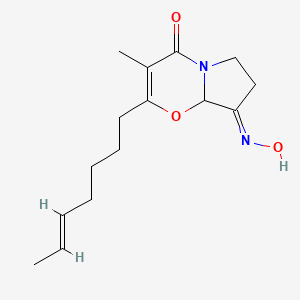

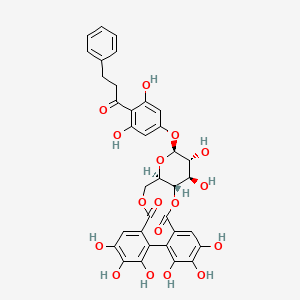

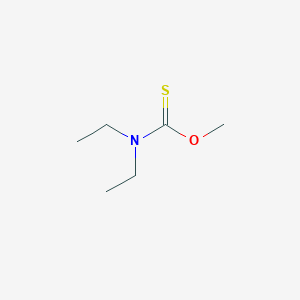

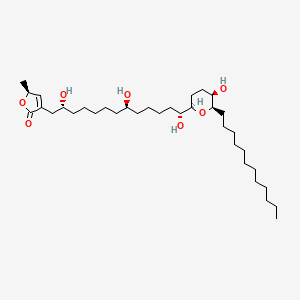

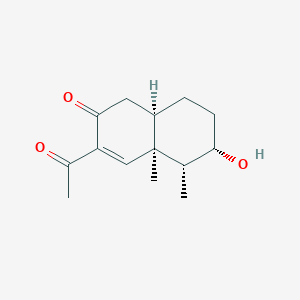

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)